2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

DDR1 inhibition kinase selectivity pyrazolo[1,5-a]pyrimidine scaffold

This compound features a direct N-6 amide linkage to the pyrazolo[1,5-a]pyrimidine core, distinguishing it from the ethynyl-linked DDR1 inhibitor series. The 2-ethylthio substituent enables unique sulfur-mediated interactions within kinase ATP-binding pockets, potentially altering selectivity versus unsubstituted or halogenated analogs. Ideal for systematic kinase selectivity profiling (DDR1, DDR2, CDK2/cyclin A, etc.) and scaffold-hopping studies. Part of a mini-series for physicochemical property determination. Ensure compound-specific procurement for reproducible SAR data.

Molecular Formula C15H14N4OS
Molecular Weight 298.36
CAS No. 2034620-94-3
Cat. No. B2440558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
CAS2034620-94-3
Molecular FormulaC15H14N4OS
Molecular Weight298.36
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NC2=CN3C(=CC=N3)N=C2
InChIInChI=1S/C15H14N4OS/c1-2-21-13-6-4-3-5-12(13)15(20)18-11-9-16-14-7-8-17-19(14)10-11/h3-10H,2H2,1H3,(H,18,20)
InChIKeyMCOLGWYBOAULQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034620-94-3): Structural Identity, Scaffold Class, and Procurement Context


2-(Ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034620-94-3; molecular formula C₁₅H₁₄N₄OS; MW 298.36 g/mol) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class—a privileged heterocyclic scaffold extensively validated in kinase inhibitor discovery [1]. The compound features a 2-(ethylthio)benzamide moiety linked via an amide bond directly to the 6-position of the pyrazolo[1,5-a]pyrimidine core. This direct N-6 amide connectivity distinguishes it from the more extensively characterized 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide series of discoidin domain receptor 1 (DDR1) inhibitors, which employ an ethynyl linker between the benzamide and heterocycle [2]. The compound is currently available through commercial chemical suppliers as a research-grade screening compound; no peer-reviewed primary literature reporting direct biological characterization of this specific molecule was identified at the time of this analysis.

Why N-(Pyrazolo[1,5-a]pyrimidin-6-yl)benzamide Analogs Cannot Be Interchanged: Substitution-Dependent Pharmacology of 2-(Ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide


Within the N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide subclass, even minor variations in benzamide ring substitution produce pronounced differences in kinase selectivity, binding mode, and physicochemical properties [1]. The 2-ethylthio substituent introduces a moderately lipophilic (π ~1.0), sterically accessible sulfur atom capable of engaging in hydrophobic contacts and weak polar interactions within the kinase hinge region or hydrophobic back pocket, a binding feature absent in unsubstituted, 4-halo, or 4-sulfamoyl analogs [2]. In the ethynyl-linked DDR1 inhibitor series, moving the benzamide attachment from the 3-position (meta) to the 2-position (ortho) with a thioether altered the selectivity profile against DDR2 by approximately one order of magnitude [1]. Therefore, substituting 2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide with an unsubstituted or differently substituted N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide will almost certainly yield a different biological outcome, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 2-(Ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034620-94-3) Relative to Closest Analogs


DDR1 Kinase Affinity of Pyrazolo[1,5-a]pyrimidin-6-yl Scaffold: Cross-Compound Benchmarking Against the 7rh Clinical Candidate

No direct DDR1 enzymatic assay data are available for 2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide. However, the pyrazolo[1,5-a]pyrimidin-6-yl substructure is the core pharmacophore of the well-characterized DDR1 inhibitor 7rh, which binds DDR1 with a Kd of 0.6 nM and inhibits DDR1 enzymatic activity with an IC₅₀ of 6.8 nM (ATP concentration = 100 nM) [1]. In contrast, the unsubstituted parent N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide lacks reported DDR1 binding data, and 4-fluoro and 4-(dimethylsulfamoyl) analogs (CAS 2034480-59-4 and 2034620-85-2) have no publicly available kinase profiling data [2]. The 2-ethylthio substituent in the target compound may engage the DDR1 hydrophobic pocket differently than the 4-methylpiperazinylmethyl-trifluoromethylphenyl group in 7rh, potentially altering both potency and selectivity . This evidence is class-level inference derived from the shared pyrazolo[1,5-a]pyrimidin-6-yl core.

DDR1 inhibition kinase selectivity pyrazolo[1,5-a]pyrimidine scaffold

Kinase Selectivity Window: DDR1 vs. DDR2 Discrimination by Pyrazolo[1,5-a]pyrimidin-6-yl Benzamides

A critical differentiator among pyrazolo[1,5-a]pyrimidin-6-yl benzamides is the selectivity window between DDR1 and its closest homolog DDR2. Compound 7rh (ethynyl-linked series) exhibits a 14.9-fold selectivity for DDR1 (IC₅₀ = 6.8 nM) over DDR2 (IC₅₀ = 101.4 nM) and even greater selectivity over Bcr-Abl (IC₅₀ = 355 nM; 52.2-fold) and c-Kit (IC₅₀ > 10 μM; >1,470-fold) [1]. Across a panel of 455 kinases, 7rh demonstrated S(35) and S(10) selectivity scores of 0.035 and 0.008, respectively [1]. The 2-ethylthio substituent in the target compound, being ortho to the amide linkage, may impose a different conformational constraint on the benzamide ring compared to the para-ethynyl substitution in 7rh, potentially altering the DDR1/DDR2 selectivity ratio [2]. No selectivity data exist for the unsubstituted parent N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide or the 4-halo analogs.

kinase selectivity DDR1 vs DDR2 off-target profiling

CDK2 Inhibitory Activity: Pyrazolo[1,5-a]pyrimidine Scaffold Benchmarking Against BS-194 (Compound 4k)

The pyrazolo[1,5-a]pyrimidine scaffold is a validated pharmacophore for cyclin-dependent kinase (CDK) inhibition. Compound 4k (BS-194), a pyrazolo[1,5-a]pyrimidine derivative, inhibits CDK2 with an IC₅₀ of 3 nM (CDK2/cyclin A assay) [1]. More recently, pyrazolo[1,5-a]pyrimidine derivatives 6q and 6h demonstrated CDK2/cyclin A inhibition with IC₅₀ values of 3.41 ± 0.15 μM and 6.37 ± 0.41 μM, respectively [2]. The N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide subclass has been specifically implicated in CDK2 binding, with certain 2-substituted analogs showing IC₅₀ values as low as 8 nM against CK2α . The 2-ethylthio group in the target compound provides a sulfur-mediated interaction motif that is absent in the unsubstituted, 4-fluoro, and 4-sulfamoyl comparator analogs, which may modulate CDK2 hinge-region binding differently. No CDK2 data are available for 2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide specifically.

CDK2 inhibition cell cycle anticancer screening

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bond Capacity of 2-Ethylthio vs. 4-Fluoro and Unsubstituted Benzamide Analogs

The 2-ethylthio substituent (CH₃CH₂S–) in CAS 2034620-94-3 contributes approximately +1.0 to +1.2 log units to the calculated partition coefficient (cLogP) relative to the unsubstituted parent N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide, based on the Hansch π constant for the –S– substituent (π ~0.6–0.8) and the additional methylene group (π ~0.5) [1]. This places the estimated cLogP of the target compound at approximately 2.5–3.0, compared to ~1.5–1.8 for the unsubstituted parent and ~1.8–2.2 for the 4-fluoro analog (CAS 2034480-59-4) [2]. The ethylthio sulfur atom also introduces a weak hydrogen-bond acceptor (HBA) with a computed Abraham A parameter of approximately 0.24–0.32, which is absent in carbon-only substituents [1]. The topological polar surface area (TPSA) of CAS 2034620-94-3 is calculated at approximately 56–60 Ų (vs. ~55 Ų for unsubstituted and 4-fluoro analogs), maintaining oral drug-likeness per Veber's rules while increasing membrane permeability potential [2]. These are computed/supporting values only; no experimentally measured logP or logD data were identified for this compound.

lipophilicity drug-likeness physicochemical profiling

Commercial Availability Advantage: Procurement Accessibility Relative to Research-Only DDR1 Probe Compounds

2-(Ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034620-94-3) is listed by multiple commercial chemical suppliers as a research-grade compound, typically at ≥95% purity, with direct online ordering availability [1]. In contrast, the structurally related DDR1 inhibitor 7rh (CAS not publicly listed on major vendor catalogs) requires specialized sourcing through restricted-channel suppliers (e.g., Thomas Scientific, requiring a business account) . The 4-fluoro analog (CAS 2034480-59-4) and 4-(dimethylsulfamoyl) analog (CAS 2034620-85-2) are also commercially available, but none of these close analogs have reported kinase profiling data, placing all members of this subclass on equal footing with respect to published biological characterization [2]. The target compound's availability through standard chemical procurement channels reduces lead time for initial screening compared to custom-synthesized analogs. However, users must verify purity, identity (via NMR, LCMS), and solubility characteristics from the specific vendor's certificate of analysis prior to biological testing.

chemical procurement screening library commercial availability

In Vivo Pharmacokinetic Potential: Oral Bioavailability Benchmark from the Pyrazolo[1,5-a]pyrimidin-6-yl Ethynylbenzamide Series

The pyrazolo[1,5-a]pyrimidin-6-yl scaffold has demonstrated favorable oral pharmacokinetics in the ethynylbenzamide series. Compound 7rh achieved an oral bioavailability (F) of 67.4% in rats (25 mg/kg, p.o.) with a terminal half-life (T₁/₂) of 15.53 h, Tₘₐₓ of 4.25 h, and Cₘₐₓ of 1,867.5 μg/L [1]. Compound 7rj (a close analog) showed F = 56.2% [1]. These PK parameters establish a class-level benchmark for pyrazolo[1,5-a]pyrimidin-6-yl benzamides, though the direct amide linkage in CAS 2034620-94-3 (vs. the ethynyl linker in 7rh/7rj) may alter metabolic stability, solubility, and absorption . No in vivo PK data exist for 2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide or any of the directly-linked N-6 benzamide analogs. The ethylthio group may serve as a metabolic soft spot for CYP450-mediated S-oxidation or S-dealkylation, which could reduce in vivo exposure relative to 7rh but has not been experimentally evaluated.

oral bioavailability pharmacokinetics in vivo translation

Recommended Application Scenarios for 2-(Ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034620-94-3) Based on Available Evidence


Pilot Kinase Selectivity Screening Against DDR1, DDR2, and CDK Family Panel

Given the pyrazolo[1,5-a]pyrimidin-6-yl scaffold's validated engagement of DDR1 (Kd = 0.6 nM for 7rh) and CDK2 (IC₅₀ = 3 nM for BS-194), the most evidence-supported initial application for CAS 2034620-94-3 is as a probe compound in a focused kinase selectivity panel encompassing DDR1, DDR2, CDK2/cyclin A, CDK1, CDK5, CDK7, and CDK9 [1]. The 2-ethylthio substituent provides a structurally distinct chemotype from the ethynyl-linked 7rh series, potentially yielding a different selectivity fingerprint. Users should benchmark any observed IC₅₀ values against the quantitative scaffold-level data for 7rh (DDR1 IC₅₀ = 6.8 nM; DDR2 IC₅₀ = 101.4 nM) [1] and BS-194 (CDK2 IC₅₀ = 3 nM) [2]. This scenario is appropriate for academic kinase biology laboratories and early-stage drug discovery groups seeking to expand structure-activity relationship (SAR) understanding around the N-6 benzamide substitution vector.

Comparative Physicochemical Profiling of N-(Pyrazolo[1,5-a]pyrimidin-6-yl)benzamide Substitution Series

CAS 2034620-94-3, together with the unsubstituted parent, 4-fluoro analog (CAS 2034480-59-4), and 4-(dimethylsulfamoyl) analog (CAS 2034620-85-2), forms a coherent mini-series for systematic physicochemical profiling [1]. Researchers can experimentally determine logD₇.₄, aqueous solubility (kinetic and thermodynamic), plasma protein binding, and microsomal stability across this series to quantify the contribution of the 2-ethylthio group to drug-like properties. These experimentally derived parameters would fill a critical data gap, as only computed estimates currently exist for this subclass (estimated cLogP ~2.5–3.0 for the target compound vs. ~1.5–2.2 for comparators) [2]. This scenario is suited for medicinal chemistry and DMPK laboratories conducting property-based lead optimization.

Scaffold-Hopping Reference Compound for DDR1 Inhibitor Medicinal Chemistry Programs

The directly-linked N-6 amide connectivity in CAS 2034620-94-3 represents a scaffold-hopping departure from the ethynyl linker employed in the well-characterized DDR1 inhibitor 7rh (F = 67.4% oral bioavailability in rat) [1]. For medicinal chemistry teams optimizing DDR1 inhibitors, this compound can serve as a reference point for evaluating whether the flexible ethynyl linker can be replaced by a more conformationally constrained direct amide without loss of DDR1 affinity. The 2-ethylthio group additionally probes whether ortho-substitution on the benzamide ring is tolerated in the DDR1 binding site, information that is valuable for designing analogs with improved selectivity or metabolic stability. Users should co-assay this compound alongside 7rh under identical conditions to generate direct comparative DDR1 IC₅₀ and Kd data [1].

Chemical Biology Tool for Investigating Sulfur-Mediated Kinase Interactions

The 2-ethylthio group in CAS 2034620-94-3 introduces a divalent sulfur atom capable of engaging in chalcogen bonding interactions with methionine, cysteine, or phenylalanine residues in kinase ATP-binding pockets—an interaction motif systematically underexplored relative to halogen bonding [1]. In kinase systems where the pyrazolo[1,5-a]pyrimidine scaffold has known activity (DDR1, CDK2, CDK9, PI3Kδ), this compound can be used as a tool probe to investigate whether sulfur-mediated non-covalent interactions contribute to binding affinity or selectivity, using site-directed mutagenesis or X-ray crystallography in combination with the 4-fluoro analog (which lacks the thioether) as a negative control. This scenario targets structural biology and chemical biology groups studying non-canonical protein-ligand interactions [2].

Quote Request

Request a Quote for 2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.